molecular formula C17H21NO3 B2544970 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine CAS No. 2097912-09-7

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine

Cat. No.: B2544970
CAS No.: 2097912-09-7
M. Wt: 287.359
InChI Key: KKZLRMIXTVIXCO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and an oxolane group

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and oxolane groups through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)morpholine: Contains a morpholine ring, offering different chemical properties.

Uniqueness

The uniqueness of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,9,14-15H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZLRMIXTVIXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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